molecular formula C14H11NO2 B1301820 4-(4-Methoxyphenoxy)benzonitrile CAS No. 78338-68-8

4-(4-Methoxyphenoxy)benzonitrile

Cat. No. B1301820
Key on ui cas rn: 78338-68-8
M. Wt: 225.24 g/mol
InChI Key: IXNXINOPSYVXPM-UHFFFAOYSA-N
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Patent
US06329389B1

Procedure details

Sodium hydride (60% dispersion in oil; 0.8 g) was added to a DMF (20 ml) solution of 4-methoxyphenol (2.4 g). The reaction mixture was stirred at room temperature for 5 minutes, to which was added 4-fluorobenzenecarbonitrile (2.4 g). The reaction mixture was stirred at room temperature for 4 hours, which was further stirred at 50° C. for one hour. The reaction mixture was poured into water, which was extracted with toluene. The organic layer was washed with water, then dried and concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1/1), and then recrystallized from toluene-hexane to obtain 4-[(4-methoxyphenyl)oxy]benzenecarbonitrile (2.0 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.F[C:18]1[CH:23]=[CH:22][C:21]([C:24]#[N:25])=[CH:20][CH:19]=1>O>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:18]2[CH:23]=[CH:22][C:21]([C:24]#[N:25])=[CH:20][CH:19]=2)=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 minutes, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
which was further stirred at 50° C. for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1/1)
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene-hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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